molecular formula C17H17FN2O B4284446 N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B4284446
M. Wt: 284.33 g/mol
InChI Key: CFKOCVQWIGAXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various biological processes, including endocytosis, exocytosis, and membrane trafficking. In

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide works by binding to the plasma membrane and becoming incorporated into the lipid bilayer. Once incorporated, it fluoresces under specific wavelengths of light, allowing researchers to visualize and track the movement of membrane-bound structures. The exact mechanism of how N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide interacts with the lipid bilayer is still not fully understood, but it is thought to involve hydrophobic interactions between the dye and the lipid tails.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for scientific research. However, it has been reported that high concentrations of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can cause membrane depolarization and vesicle fusion, which can affect the accuracy of the results obtained.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its ability to selectively label and track membrane-bound structures with high spatial and temporal resolution. Its fluorescence properties also allow for real-time imaging of biological processes, providing researchers with valuable insights into cellular function and dynamics. However, one of the main limitations of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its relatively short fluorescence lifetime, which can make it difficult to track the movement of slow-moving structures. In addition, N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

Despite its widespread use in scientific research, there is still much to be learned about the properties and mechanisms of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. Future research may focus on developing new derivatives of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with improved fluorescence properties and longer fluorescence lifetimes. In addition, new applications of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in areas such as drug discovery and diagnostics may also be explored. Overall, N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has proven to be a valuable tool for scientific research, and its continued development and exploration may lead to new breakthroughs in our understanding of cellular function and dynamics.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been widely used in scientific research, particularly in the field of neuroscience. Its ability to selectively label and track the movement of membrane-bound structures, such as synaptic vesicles and endosomes, has made it an essential tool for studying synaptic transmission, neuronal development, and plasticity. In addition, N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been used in other areas of research, such as cell biology, microbiology, and pharmacology.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12-8-9-14(11-15(12)18)19-17(21)20-10-4-6-13-5-2-3-7-16(13)20/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKOCVQWIGAXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.